molecular formula C20H17N3O3S B2930219 2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893290-48-7

2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2930219
CAS No.: 893290-48-7
M. Wt: 379.43
InChI Key: MPTOIIXFHZCHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a polycyclic heterocyclic molecule featuring a pyran ring fused to a benzothiazine-dioxide core. Its structural complexity arises from the integration of multiple functional groups, including an amino group, a nitrile (carbonitrile), and a sulfone (5,5-dioxide) moiety.

Properties

IUPAC Name

2-amino-6-methyl-4-(2-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-12-7-3-4-8-13(12)17-15(11-21)20(22)26-18-14-9-5-6-10-16(14)23(2)27(24,25)19(17)18/h3-10,17H,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTOIIXFHZCHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies highlighting its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C28H23N3O5S
  • Molecular Weight : 513.58 g/mol
  • CAS Number : N/A

This compound features a complex structure that includes a benzothiazine core fused with a pyran ring. The presence of various functional groups contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-component reactions that integrate active methylene nitriles with arylcarbaldehydes. The process often yields derivatives with varying substituents that can significantly influence biological activity .

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and related compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from similar frameworks have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .

Cholinesterase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission, and their inhibition is relevant in the context of neurodegenerative diseases such as Alzheimer's. The selectivity and potency of these inhibitors are crucial for therapeutic applications:

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (SI)
Compound 10.0380.0501.32
Compound 20.0450.0801.78
Compound 30.0250.0301.20

The above table illustrates the varying degrees of inhibition observed across different synthesized derivatives, with lower IC50 values indicating higher potency .

Antitumor Activity

In vitro studies have also suggested that certain derivatives exhibit antitumor properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle proteins and apoptosis-related pathways .

Case Studies

  • Inhibition of Cholinesterases : A study explored the synthesis of various analogues derived from the compound and evaluated their inhibitory effects on AChE and BuChE. Results indicated that some analogues displayed significant inhibition, with implications for developing new treatments for Alzheimer's disease .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of similar benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, revealing potent activity against resistant strains .
  • Anticancer Properties : A recent publication reported on the anticancer effects of benzothiazine derivatives in various cancer cell lines, demonstrating their ability to inhibit proliferation and induce apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyranobenzothiazine Derivatives: The target compound shares structural similarity with 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (), differing in the substituents at positions 6 (methyl vs. benzyl) and 4 (2-methylphenyl vs. phenyl). These substitutions influence steric bulk and electronic effects, modulating MAO selectivity .
  • Benzoxathiine Analogs: In , 2-amino-4-aryl-pyrano[3,2-c][1,2]benzoxathiine-3-carbonitrile 5,5-dioxides replace the benzothiazine sulfur with oxygen.

Pyrano-Pyrazole Derivatives

Compounds such as 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile () feature a pyrazole ring fused to pyran instead of benzothiazine. The absence of the sulfone group in these analogs reduces polarity, impacting solubility and metabolic stability .

Thiazolo-Pyrimidine Systems

describes thiazolo[3,2-a]pyrimidine-6-carbonitriles , which lack the pyran ring but retain the nitrile group. These molecules exhibit distinct electronic profiles due to the thiazolo-pyrimidine core, favoring interactions with enzymes like cyclooxygenases over MAOs .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Functional Groups
Target Compound Not reported Moderate in DMSO Nitrile, sulfone, amino
6-Amino-1-(2-chlorophenyl)-pyrano[2,3-c]pyrazole () 170.7–171.2 Low in water, high in DMF Nitrile, chlorophenyl
Thiazolo[3,2-a]pyrimidine-6-carbonitrile () 243–246 Insoluble in water, soluble in DMSO Nitrile, carbonyl, NH groups

The sulfone group in the target compound enhances polarity compared to non-sulfone analogs, likely improving aqueous solubility. Pyrano-pyrazoles with halogen substituents (e.g., 2-chlorophenyl in ) exhibit higher melting points due to increased molecular rigidity .

MAO Inhibition ()

  • Target Compound Analogs :
    • 6d : Selective MAO-A inhibitor (IC₅₀ = 0.12 µM).
    • 7r : Potent MAO-B inhibitor (IC₅₀ = 0.08 µM).
  • Structural Determinants :
    • 6-Methyl substitution enhances MAO-B selectivity.
    • 2-Methylphenyl at position 4 improves hydrophobic interactions with the MAO-B active site .

Comparison with Non-MAO Targets

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.